![molecular formula C14H15N3O4 B2387270 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1797726-89-6](/img/structure/B2387270.png)
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
“N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex chemical compound with potential applications in scientific research, including drug discovery and organic synthesis. It is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles . The exact molecular formula and weight are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Characterization
Studies have demonstrated various synthesis methods and structural characterizations of compounds related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For instance, Bacchi et al. (2005) explored heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing dihydropyridinone derivatives among others, indicative of the compound's role in the formation of heterocyclic structures (Bacchi et al., 2005). Additionally, Rubinov et al. (2008) discussed the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, presenting a methodological approach for obtaining and modifying dihydropyridine derivatives (Rubinov et al., 2008).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural framework of dihydropyridines, to which the mentioned compound belongs, has been extensively studied for their therapeutic potential. Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showing the relevance of such compounds in the development of cancer therapeutics (Schroeder et al., 2009).
Chemical Properties and Reactions
The chemical properties and reactions of dihydropyridine derivatives have been a subject of interest for their versatile applications. For example, Youssef et al. (2012) discussed the bromination and diazo-coupling of pyridinethiones, leading to the synthesis of various biologically active heterocyclic compounds, demonstrating the chemical reactivity and potential application of similar compounds in the synthesis of biologically relevant molecules (Youssef et al., 2012).
Future Directions
This compound, like other nitrogen-containing heterocycles, has potential applications in various fields of research and industry. Its unique structure makes it an attractive scaffold for drug discovery research . Therefore, future research may focus on exploring its potential uses in treating various diseases.
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11(9-17-6-2-1-3-13(17)20)8-16-14(21)10-4-5-12(19)15-7-10/h1-7,11,18H,8-9H2,(H,15,19)(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWITKYZGVEYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CNC(=O)C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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